molecular formula C9H8N4O2 B6301641 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid CAS No. 2230521-72-7

1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid

Cat. No. B6301641
CAS RN: 2230521-72-7
M. Wt: 204.19 g/mol
InChI Key: GZWFCGYTSZKHJM-UHFFFAOYSA-N
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Description

“1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid” is a chemical compound with the molecular weight of 204.19 . It is a solid substance stored at refrigerator temperatures .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the treatment of the formimidate derivative with hydrazine hydrate in ethanol . The reaction mixture is then cooled and poured into ice water. The formed solid is filtered and recrystallized from toluene .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C9H8N4O2/c14-9(15)7-10-3-5-4-11-13(6-1-2-6)8(5)12-7/h3-4,6H,1-2H2,(H,14,15) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the replacement of the 6-substituted amino moiety together with N7 in roscovitine by an N arylglycyl moiety in all the proposed compounds . This glycyl group is responsible for the 2 essential hydrogen bonds with Leu83 in most of the compounds .


Physical And Chemical Properties Analysis

The compound is a solid substance stored at refrigerator temperatures . It has a molecular weight of 204.19 .

Mechanism of Action

The compound is a novel CDK2 inhibitor, which is an appealing target for cancer treatment that targets tumor cells in a selective manner . The compound exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The compound has shown promising results as a CDK2 inhibitor, which is an appealing target for cancer treatment . Future research could focus on further investigations of its potential as a cancer treatment, particularly its effects on cell cycle progression and apoptosis induction within HCT cells .

properties

IUPAC Name

1-cyclopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c14-9(15)7-10-3-5-4-11-13(6-1-2-6)8(5)12-7/h3-4,6H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWFCGYTSZKHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=NC(=NC=C3C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid

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